
14beta-Cholest-5-en-3beta-ol
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Description
14beta-Cholest-5-en-3beta-ol, also known as this compound, is a useful research compound. Its molecular formula is C27H46O and its molecular weight is 386.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Medicinal Chemistry
Drug Development
14beta-Cholest-5-en-3beta-ol serves as a scaffold for developing new pharmaceuticals. Its structural similarity to cholesterol allows it to interact with biological membranes effectively. This property is exploited in the design of drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Cellular Probes
Derivatives of this compound are being investigated as cellular probes in bioorganic chemistry. These compounds can mimic natural membrane components, allowing researchers to study membrane dynamics and cellular processes. For instance, cationic derivatives have shown promise in enhancing the delivery of siRNA and other nucleic acids into cells .
Case Study: Drug Delivery Systems
A study demonstrated that modified versions of this compound could effectively deliver siRNA into mammalian cells, showcasing their potential in gene therapy applications. The compounds facilitated the escape of siRNA from endosomes into the cytosol, significantly improving transfection efficiency .
Applications in Molecular Biology
Membrane Interaction Studies
The ability of this compound to integrate into lipid bilayers makes it an excellent candidate for studying membrane interactions. It can be used to probe the effects of lipid composition on membrane fluidity and permeability, which is vital for understanding various biological processes such as signal transduction and membrane trafficking .
Data Table: Membrane Fluidity Studies
Applications in Biochemistry
Antimicrobial Activity
Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. These compounds can disrupt bacterial membranes, leading to cell lysis. This characteristic opens avenues for developing new antimicrobial agents that could combat resistant strains .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various cholesterol derivatives against common pathogens. The results showed that this compound derivatives had significant inhibitory effects on bacterial growth, making them candidates for further development as antimicrobial therapies .
Properties
CAS No. |
57759-45-2 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |
InChI Key |
HVYWMOMLDIMFJA-XPLHTOFXSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
14 beta-cholest-5-en-3 beta-ol |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.